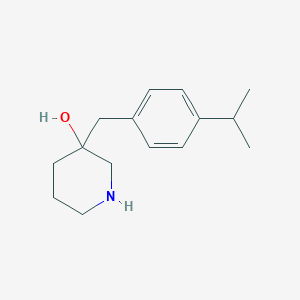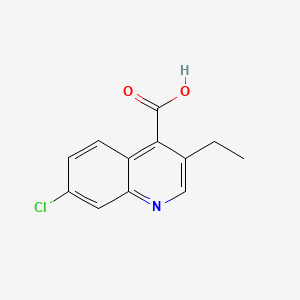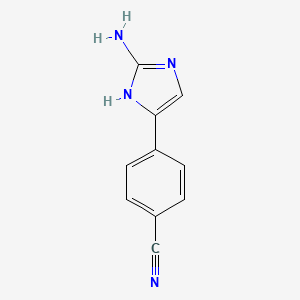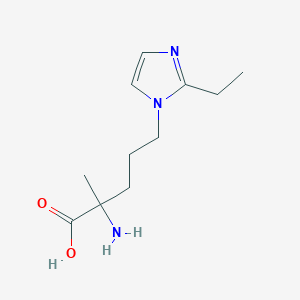
3-(4-Isopropylbenzyl)piperidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Isopropylbenzyl)piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Vorbereitungsmethoden
The synthesis of 3-(4-Isopropylbenzyl)piperidin-3-ol can be achieved through several synthetic routes. One common method involves the use of esters of 3-oxocarboxylic acid instead of aldehyde, resulting in a product containing multiple stereocenters. The resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine . Industrial production methods often involve bulk manufacturing, sourcing, and procurement processes .
Analyse Chemischer Reaktionen
3-(4-Isopropylbenzyl)piperidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination . Major products formed from these reactions include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Wissenschaftliche Forschungsanwendungen
3-(4-Isopropylbenzyl)piperidin-3-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various organic compounds. In biology and medicine, piperidine derivatives are utilized for their pharmacological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant properties . In the industry, piperidine derivatives are used in the production of drugs and other medicinal products .
Wirkmechanismus
The mechanism of action of 3-(4-Isopropylbenzyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. Piperidine derivatives often exhibit their effects through binding to receptors or enzymes, leading to modulation of biological pathways. For example, some piperidine derivatives act as antagonists of the CCR5 receptor, which is involved in the entry of HIV into cells .
Vergleich Mit ähnlichen Verbindungen
3-(4-Isopropylbenzyl)piperidin-3-ol can be compared with other similar compounds, such as piperine, evodiamine, matrine, berberine, and tetrandine. These compounds share the piperidine moiety and exhibit various biological activities. this compound is unique due to its specific structural features and pharmacological properties .
Eigenschaften
Molekularformel |
C15H23NO |
|---|---|
Molekulargewicht |
233.35 g/mol |
IUPAC-Name |
3-[(4-propan-2-ylphenyl)methyl]piperidin-3-ol |
InChI |
InChI=1S/C15H23NO/c1-12(2)14-6-4-13(5-7-14)10-15(17)8-3-9-16-11-15/h4-7,12,16-17H,3,8-11H2,1-2H3 |
InChI-Schlüssel |
BRJKBMGNGYJCRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)CC2(CCCNC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2'-Fluoro-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13621311.png)





![1-[(4-Methylpiperazin-1-yl)methyl]cyclopropan-1-amine](/img/structure/B13621349.png)





![1-(1-Methyl-1h-benzo[d]imidazol-2-yl)ethane-1-thiol](/img/structure/B13621385.png)
